2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves several steps. One common method includes the reaction of tert-butyl-substituted cyclohexadiene with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dioxane and a catalyst like potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like halogens or nitrating agents.
Scientific Research Applications
2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets through its hydrazinyl and benzoic acid groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid include:
2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-p-tolyloxy: This compound has a similar cyclohexadiene structure with tert-butyl groups but differs in its functional groups.
Dialkyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methylphosphonates: These compounds share the cyclohexadiene core but have phosphonate groups instead of hydrazinyl and benzoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4870-44-4 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)11-8-9-15(20)14(10-11)19-18-13-7-5-4-6-12(13)16(21)22/h4-10,20H,1-3H3,(H,21,22) |
InChI Key |
UXWHTZCWZSEMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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